1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or copper.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Similar structure with a different position of chlorine atoms.
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Similar structure with an ethyl group instead of a methyl group.
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24Cl2N2O4 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C26H24Cl2N2O4/c1-15-25(16-6-10-21(31-2)23(12-16)33-4)29-30(20-14-18(27)8-9-19(20)28)26(15)17-7-11-22(32-3)24(13-17)34-5/h6-14H,1-5H3 |
InChI Key |
BEOSPCJQCZLCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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